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molecular formula C27H28N5NaO6S B8280401 Bosentan sodium CAS No. 150726-52-6

Bosentan sodium

Cat. No. B8280401
M. Wt: 573.6 g/mol
InChI Key: RFZVORNKUWIYLO-UHFFFAOYSA-N
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Patent
US08716477B2

Procedure details

Sodium methoxide solution (30% methanolic solution) was added to a mixture of bosentan monohydrate (10 g) in methanol (20 mL) and ethyl acetate (80 mL). The reaction mixture was stirred for 3 hours and the solid was filtered, washed with ethyl acetate (20 mL) and dried at hot air oven at 50° C. to 55° C. to obtain the title compound.
Name
Sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O-].[Na+:3].[CH3:4][C:5]([C:8]1[CH:13]=[CH:12][C:11]([S:14]([NH:17][C:18]2[N:23]=[C:22]([C:24]3[N:29]=[CH:28][CH:27]=[CH:26][N:25]=3)[N:21]=[C:20]([O:30][CH2:31][CH2:32][OH:33])[C:19]=2[O:34][C:35]2[C:40]([O:41][CH3:42])=[CH:39][CH:38]=[CH:37][CH:36]=2)(=[O:16])=[O:15])=[CH:10][CH:9]=1)([CH3:7])[CH3:6].O>CO.C(OCC)(=O)C>[CH3:7][C:5]([C:8]1[CH:13]=[CH:12][C:11]([S:14]([N-:17][C:18]2[C:19]([O:34][C:35]3[CH:36]=[CH:37][CH:38]=[CH:39][C:40]=3[O:41][CH3:42])=[C:20]([O:30][CH2:31][CH2:32][OH:33])[N:21]=[C:22]([C:24]3[N:25]=[CH:26][CH:27]=[CH:28][N:29]=3)[N:23]=2)(=[O:15])=[O:16])=[CH:10][CH:9]=1)([CH3:4])[CH3:6].[Na+:3] |f:0.1,2.3,6.7|

Inputs

Step One
Name
Sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
10 g
Type
reactant
Smiles
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC.O
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solid was filtered
WASH
Type
WASH
Details
washed with ethyl acetate (20 mL)
CUSTOM
Type
CUSTOM
Details
dried at hot air oven at 50° C. to 55° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC(C)(C)C=1C=CC(=CC1)S(=O)(=O)[N-]C=2C(=C(N=C(N2)C=3N=CC=CN3)OCCO)OC=4C=CC=CC4OC.[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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